molecular formula C26H28N4O3 B3812562 1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide

1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide

Cat. No.: B3812562
M. Wt: 444.5 g/mol
InChI Key: JHPQBYDSWMVRKJ-UHFFFAOYSA-N
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Description

1-[(8-Methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide is a complex organic compound that features a combination of chromen, pyrazole, and piperidine moieties

Properties

IUPAC Name

1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-32-24-5-2-4-21-16-19(18-33-25(21)24)17-29-14-10-20(11-15-29)26(31)28-22-6-8-23(9-7-22)30-13-3-12-27-30/h2-9,12-13,16,20H,10-11,14-15,17-18H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHPQBYDSWMVRKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OCC(=C2)CN3CCC(CC3)C(=O)NC4=CC=C(C=C4)N5C=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide involves multiple steps:

    Synthesis of the Chromen Moiety: The chromen moiety can be synthesized through the Pechmann condensation reaction, where phenol reacts with β-ketoesters in the presence of a strong acid catalyst.

    Formation of the Pyrazole Moiety: The pyrazole ring can be synthesized by the reaction of hydrazine with 1,3-diketones.

    Coupling Reactions: The chromen and pyrazole moieties are then coupled with a piperidine derivative through nucleophilic substitution reactions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the carboxamide linkage.

Industrial production methods would involve optimizing these reactions for scale, ensuring high yields and purity, and minimizing the use of hazardous reagents.

Chemical Reactions Analysis

1-[(8-Methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide undergoes various chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and piperidine moieties, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed on the carboxamide group using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[(8-Methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent due to its unique structure and biological activity.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Pharmacology: The compound is investigated for its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Mechanism of Action

The mechanism of action of 1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) or kinases, inhibiting their activity and leading to anti-inflammatory or anticancer effects.

    Pathways Involved: It may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, such as the NF-κB or MAPK pathways.

Comparison with Similar Compounds

1-[(8-Methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide can be compared with similar compounds:

    Coumarin Derivatives: Compounds like warfarin and dicoumarol, which are also coumarin derivatives, have anticoagulant properties.

    Pyrazole Derivatives: Compounds such as celecoxib, a COX-2 inhibitor, share the pyrazole moiety and exhibit anti-inflammatory effects.

    Piperidine Derivatives: Compounds like piperidine-based antipsychotics (e.g., haloperidol) share the piperidine ring and have neurological effects.

The uniqueness of this compound lies in its combined structure, which may offer a broader range of biological activities and potential therapeutic applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide
Reactant of Route 2
1-[(8-methoxy-2H-chromen-3-yl)methyl]-N-(4-pyrazol-1-ylphenyl)piperidine-4-carboxamide

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